molecular formula C13H14N2O B2623405 4-(Dimethylamino)-5-phenyl-1,2-dihydropyridin-2-one CAS No. 2031258-80-5

4-(Dimethylamino)-5-phenyl-1,2-dihydropyridin-2-one

Cat. No.: B2623405
CAS No.: 2031258-80-5
M. Wt: 214.268
InChI Key: QAEBPCOSCHUHQE-UHFFFAOYSA-N
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Description

Historical Context of Dihydropyridine Derivatives in Organic Chemistry

The exploration of dihydropyridine derivatives dates to the late 19th century, with Arthur Rudolf Hantzsch’s groundbreaking work on multicomponent reactions. In 1881, Hantzsch developed a method to synthesize 1,4-dihydropyridines (1,4-DHPs) via the condensation of aldehydes, β-keto esters, and ammonia. These compounds gained prominence in the 20th century due to their biological relevance, particularly as calcium channel blockers in cardiovascular therapeutics. The discovery of nifedipine in the 1960s marked a milestone, showcasing the pharmacological potential of dihydropyridines.

1,2-Dihydropyridines (1,2-DHPs), though less common, emerged as structurally distinct analogs. Their synthesis remained challenging until advances in regioselective methods, such as the use of heterogenized catalysts, enabled efficient one-pot preparations. The compound 4-(Dimethylamino)-5-phenyl-1,2-dihydropyridin-2-one represents a modern iteration of these efforts, combining synthetic accessibility with functional group diversity.

Structural Classification and Nomenclature of this compound

Structural Classification
this compound belongs to the 1,2-dihydropyridine subclass, characterized by a partially unsaturated six-membered ring with one double bond (C1–C2) and a ketone group at position 2. Key structural features include:

Feature Description
Core Structure 1,2-Dihydropyridin-2-one ring
Substituents - Dimethylamino (–N(CH~3~)~2~) at position 4
- Phenyl (C~6~H~5~) at position 5
Molecular Formula C~13~H~15~N~2~O
Hybridization sp² hybridization at C1–C2 and C3–N1

Nomenclature
The IUPAC name derives from the parent compound 1,2-dihydropyridin-2-one. Numbering begins at the nitrogen atom (position 1), with the double bond between C1 and C2. Substituents are assigned positions based on this numbering:

  • 4-(Dimethylamino): A dimethyl-substituted amino group at position 4.
  • 5-Phenyl: A benzene ring attached to position 5.

This nomenclature distinguishes it from 1,4-DHPs like nifedipine, where substituents occupy positions 2 and 6.

Significance in Heterocyclic Chemistry and Pharmacophore Development

Role in Heterocyclic Chemistry
1,2-Dihydropyridines occupy a niche in heterocyclic chemistry due to their tautomeric versatility and reactivity. Unlike 1,4-DHPs, which predominately serve as calcium channel blockers, 1,2-DHPs exhibit unique electronic profiles. The dimethylamino group in this compound enhances solubility and modulates ring electronics, facilitating nucleophilic attacks at C3 and C5.

Pharmacophore Potential
The compound’s structure aligns with key pharmacophoric requirements:

  • Aromatic Moieties : The phenyl group enables π-π stacking with hydrophobic protein pockets.
  • Hydrogen Bond Acceptors : The ketone oxygen and dimethylamino nitrogen serve as hydrogen bond acceptors.
  • Conformational Flexibility : The non-planar dihydropyridine ring allows adaptive binding to biological targets.

Preliminary studies suggest utility in neurological applications, particularly as acetylcholinesterase inhibitors. For example, analogs with oxadiazole substituents demonstrate nanomolar affinity for neurotransmitter receptors. Additionally, the dimethylamino group’s electron-donating effects stabilize charge-transfer complexes, a trait exploitable in material science.

Synthetic Accessibility Modern protocols leverage one-pot multicomponent reactions (MCRs) for efficient synthesis. Using phosphotungstic acid on alumina supports, researchers achieve yields exceeding 75% in under 4 hours. This scalability underscores its potential for industrial applications.

Properties

IUPAC Name

4-(dimethylamino)-5-phenyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-15(2)12-8-13(16)14-9-11(12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEBPCOSCHUHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=O)NC=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-5-phenyl-1,2-dihydropyridin-2-one can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)benzaldehyde with an appropriate precursor under specific conditions. For instance, the fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at 220°C in the presence of catalytic amounts of acetic anhydride and pyridine can yield the desired product . Another method involves the condensation of these reactants using a 20 M sodium hydroxide solution in the presence of Aliquat 336 .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-5-phenyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Applications

Synthesis and Catalysis

  • The compound serves as a building block in organic synthesis, enabling the creation of more complex chemical entities. Its structure allows it to participate in various chemical reactions, acting as a catalyst in some cases.
  • Recent studies have explored its role in synthesizing derivatives that exhibit enhanced properties, such as improved solubility and bioactivity .

Industrial Use

  • In the industrial sector, 4-(Dimethylamino)-5-phenyl-1,2-dihydropyridin-2-one is utilized in the production of dyes and pigments , contributing to various applications in textiles and coatings.

Biological Applications

Antimicrobial Properties

  • Research indicates that this compound exhibits antimicrobial activity , making it a candidate for developing new antibiotics. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

  • The compound has been investigated for its anticancer properties , with studies demonstrating selective cytotoxicity against various cancer cell lines. For instance, it has shown promising results against leukemia cells, indicating its potential as an anticancer agent .

Mechanism of Action

  • The mechanism by which this compound exerts its biological effects often involves the inhibition of specific enzymes or receptors. This modulation of biological processes can lead to therapeutic effects in treating diseases like cancer and infections .

Medicinal Applications

Therapeutic Potential

  • Ongoing research aims to explore the compound's potential as a therapeutic agent for various diseases beyond cancer, including metabolic disorders and neurodegenerative diseases. Its ability to interact with biological targets makes it a subject of interest for drug development .

Case Studies

  • A notable case study highlighted the synthesis of derivatives from this compound that demonstrated enhanced anticancer activity compared to traditional treatments like doxorubicin. These derivatives were evaluated using MTT assays to determine their IC50 values against liver carcinoma cell lines .

Data Summary Table

Application AreaSpecific UseFindings/Results
ChemistryBuilding block for complex synthesisFacilitates diverse chemical reactions
IndustrialProduction of dyes and pigmentsContributes to textile and coating industries
AntimicrobialAntibiotic developmentEffective against Gram-positive and Gram-negative bacteria
AnticancerCancer treatment potentialSelective cytotoxicity against leukemia cells
TherapeuticPotential for metabolic and neurodegenerative disordersOngoing research into therapeutic applications

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-5-phenyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 2: Comparative Reactivity and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Reactivity Observations Application Insights Reference
This compound ~246 (estimated) High electron density at C4 enhances nucleophilic reactivity Potential catalyst or bioactive scaffold Target
Ethyl 4-(dimethylamino) benzoate 193.24 Higher degree of conversion in resins vs. 2-(dimethylamino) ethyl methacrylate Superior co-initiator in polymer chemistry
1-(Morpholine-4-yl-methyl)-3-aryl-4-[4-(dimethylamino)-benzylidenamino]-triazol-5-ones ~350–400 Antioxidant activity (IC₅₀: 12–45 μM in radical scavenging assays) Biomedical applications (e.g., antioxidant drugs)
  • Reactivity in Polymer Chemistry: Ethyl 4-(dimethylamino) benzoate demonstrates higher reactivity than 2-(dimethylamino) ethyl methacrylate due to resonance stabilization of the dimethylamino group, a property likely shared by the target compound .

Biological Activity

4-(Dimethylamino)-5-phenyl-1,2-dihydropyridin-2-one is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of 4-(dimethylamino)benzaldehyde with suitable precursors under controlled conditions. A common method includes heating the reactants at 220°C in the presence of acetic anhydride and pyridine, which facilitates the formation of the desired compound.

Chemical Structure:
The compound features a dihydropyridinone ring structure which contributes to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), the compound demonstrated potent activity, suggesting its potential as a new antibiotic agent .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects on several cancer cell lines. Notably, it showed promising results against human liver carcinoma (HepG2) with an IC50 value of approximately 1.9 nM, indicating strong antiproliferative activity . In another study focusing on hematological malignancies, derivatives of this compound exhibited IC50 values ranging from 0.70 μM to 1.25 μM across different leukemia cell lines .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Reference
This compoundHepG21.9 ± 0.16
Derivative AHL600.70 ± 0.14
Derivative BK5621.25 ± 0.35

The biological activity of this compound is believed to involve interaction with specific molecular targets within cells. It may act as an enzyme inhibitor or receptor modulator, influencing various signaling pathways related to cell proliferation and apoptosis .

Study on Antitumor Activity

In a comparative study assessing the antitumor efficacy of various derivatives, researchers found that modifications in the chemical structure significantly affected cytotoxicity profiles. The presence of electron-withdrawing groups was correlated with decreased activity against HepG2 cells, highlighting the importance of structural features in determining biological efficacy .

Antibacterial Studies

A comprehensive evaluation of antibacterial activity revealed that fluoro derivatives of dihydropyridin compounds exhibited superior antimicrobial effects against resistant strains compared to their non-fluorinated counterparts. This finding underscores the potential for developing new antibiotics based on structural modifications of this compound .

Q & A

Q. What are the standard synthetic routes for preparing 4-(Dimethylamino)-5-phenyl-1,2-dihydropyridin-2-one?

A one-pot synthesis approach can be adapted from methods used for structurally analogous pyridin-2-one derivatives. For example, catalytic p-toluenesulfonic acid (p-TsOH) in solvent systems like ethanol or dioxane enables efficient cyclocondensation of precursors such as substituted aldehydes and thiourea . Multi-step protocols may involve alkylation with methyl iodide under reflux conditions, followed by crystallization from dioxane to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and ring structure . Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves ambiguities in tautomeric forms or stereochemistry, as demonstrated in studies of related pyridin-2-one salts . High-performance liquid chromatography (HPLC) with UV detection ensures purity, and LC/MS aids in tracking reaction intermediates .

Q. How can computational methods predict the compound’s drug-likeness?

Tools like SwissADME or Molinspiration assess parameters such as LogP (lipophilicity), topological polar surface area (TPSA), and compliance with Lipinski’s Rule of Five. For instance, studies on chromeno-pyrimidine analogs used density functional theory (DFT) to optimize molecular geometry and predict oral bioavailability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Systematic variation of catalysts (e.g., p-TsOH vs. Lewis acids) and solvents (polar aprotic vs. protic) can enhance cyclization efficiency. For example, replacing ethanol with dioxane in analogous syntheses increased yields by 15–20% . Gradient elution in flash chromatography (e.g., hexane/ethyl acetate) improves separation of regioisomers, as shown in dihydropyridin-2-one purification protocols .

Q. What mechanistic insights explain the formation of side products during synthesis?

Competing pathways, such as thioketone desulfurization or acetal formation, may lead to byproducts like 1,3-dioxolan-4-ones. Mechanistic studies using thiobenzophenone derivatives revealed that α-hydroxy acids participate in nucleophilic attacks, necessitating strict stoichiometric control .

Q. How can structural modifications enhance bioactivity while maintaining stability?

Introducing electron-withdrawing groups (e.g., fluorine) at the phenyl ring or substituting the dimethylamino group with piperidine derivatives improves metabolic stability. Computational docking studies against target proteins (e.g., kinases) guide rational design, as seen in BRD9 inhibitor development .

Q. How should researchers resolve contradictions in spectroscopic data interpretation?

Cross-validation using multiple techniques is critical. For example, NMR signals overlapping in aromatic regions can be clarified via 2D-COSY or HSQC experiments. Discrepancies in mass fragmentation patterns may require tandem MS (MS/MS) or comparison with synthesized reference standards .

Q. What strategies validate the compound’s stability under physiological conditions?

Accelerated stability studies in buffers (pH 1–9) at 37°C, monitored via HPLC, identify degradation pathways. For analogs, sodium salt formulations (e.g., sulfonate derivatives) improved aqueous solubility and thermal stability .

Methodological Notes

  • Synthesis : Prioritize one-pot methods with p-TsOH for simplicity, but optimize solvent polarity to suppress side reactions.
  • Characterization : Combine X-ray crystallography with dynamic NMR to address tautomerism.
  • Computational Analysis : Use molecular dynamics simulations to assess binding kinetics in addition to static docking .

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